An In-Depth Technical Guide to the Synthesis and Characterization of Oxyprothepin
An In-Depth Technical Guide to the Synthesis and Characterization of Oxyprothepin
Abstract
Oxyprothepin, a typical antipsychotic of the dibenzothiepin class, has been a subject of interest since its development in the 1970s.[1] This document provides a comprehensive technical guide for its synthesis and rigorous characterization. We delve into a plausible synthetic pathway, offering detailed, step-by-step protocols grounded in established organic chemistry principles. The causality behind experimental choices, from reagent selection to purification strategies, is elucidated to provide field-proven insights. Furthermore, this guide outlines a multi-faceted analytical workflow for the structural confirmation and purity assessment of the synthesized compound. This includes detailed methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to enhance understanding.
Introduction to Oxyprothepin
Oxyprothepin, chemically known as 3-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazin-1-yl}propan-1-ol, is a neuroleptic agent belonging to the dibenzothiepin derivative class.[1][2] Developed in Czechoslovakia, it has been used in the treatment of schizophrenia and other psychotic disorders.[1][3] Like many typical antipsychotics, its therapeutic effects are believed to stem from its activity as a dopamine receptor antagonist.[4][5] The long-acting decanoate ester, Oxyprothepin decanoate, was also developed to improve patient compliance through depot injections.[1][6] A thorough understanding of its synthesis and characterization is paramount for impurity profiling, new formulation development, and regulatory compliance.
Physicochemical Properties
A summary of Oxyprothepin's key identifiers and properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazin-1-yl}propan-1-ol | PubChem[2] |
| Molecular Formula | C₂₂H₂₈N₂OS₂ | PubChem[2] |
| Molecular Weight | 400.6 g/mol | PubChem[2] |
| CAS Number | 29604-16-8 | PubChem[2] |
| Appearance | (Predicted) White to off-white crystalline powder | N/A |
Chemical Synthesis of Oxyprothepin
The synthesis of Oxyprothepin involves the construction of the core tricyclic dibenzo[b,f]thiepin system, followed by the strategic introduction of the N-(3-hydroxypropyl)piperazine side chain. The proposed pathway is designed for efficiency and control over potential impurities.
Retrosynthetic Analysis & Synthetic Pathway
The logical approach to the synthesis begins with a retrosynthetic analysis, disconnecting the molecule at its key linkages. The primary disconnection is at the C-N bond between the dibenzothiepin ring and the piperazine moiety. A second disconnection removes the hydroxypropyl group from the piperazine nitrogen. This leads to three key synthons: the 10-substituted-dibenzo[b,f]thiepin electrophile, piperazine, and a 3-halopropanol derivative.
The forward synthesis, therefore, involves a nucleophilic substitution reaction. The synthesis of the dibenzothiepin core itself is a critical preliminary step, often involving intramolecular cyclization.
Caption: Proposed synthetic pathway for Oxyprothepin.
Detailed Experimental Protocol: Synthesis
Expertise & Experience: This protocol employs standard, high-yielding reactions common in medicinal chemistry. The reduction of the ketone to an alcohol followed by conversion to a chloro- leaving group is a robust method for activating the C10 position for nucleophilic substitution by the piperazine nitrogen.
Step 1: Synthesis of 10-Chloro-8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin (Intermediate I3)
-
Reduction: To a stirred solution of 8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Causality: NaBH₄ is a mild and selective reducing agent for converting the ketone to a secondary alcohol without affecting the thioether or aromatic rings.
-
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water. Remove methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol (Intermediate I2).
-
Chlorination: Dissolve the crude alcohol in dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Causality: SOCl₂ is an effective reagent for converting the alcohol into a good leaving group (chloride), activating the position for the subsequent substitution reaction.
-
-
Stir at room temperature for 2 hours. Monitor completion by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chloro-intermediate (I3). Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 2: Synthesis of 1-(3-hydroxypropyl)piperazine (Intermediate I4)
-
Dissolve piperazine (3.0 eq) in isopropanol. Add 3-chloro-1-propanol (1.0 eq).
-
Causality: A large excess of piperazine is used to minimize the dialkylation byproduct. Isopropanol is a suitable polar solvent for this SN2 reaction.
-
-
Heat the mixture to reflux for 6 hours. Monitor by TLC.
-
Cool the reaction and filter to remove piperazine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain pure 1-(3-hydroxypropyl)piperazine.
Step 3: Synthesis of Oxyprothepin
-
Dissolve 10-Chloro-8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin (I3) (1.0 eq) and 1-(3-hydroxypropyl)piperazine (I4) (1.2 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Causality: K₂CO₃ acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic substitution reaction and driving the reaction to completion.
-
-
Heat the mixture to reflux (approx. 82 °C) for 12 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography (Silica gel, DCM:Methanol gradient) to yield Oxyprothepin as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Discussion of Potential Impurities
Trustworthiness: A robust synthesis requires identifying and controlling potential impurities.[7][8]
-
Over-alkylation Products: Dialkylation of piperazine in Step 2 is a common side reaction. Using a large excess of piperazine mitigates this.
-
Isomers: Incomplete reduction or side reactions during chlorination could lead to isomeric impurities.
-
Starting Material Carryover: Unreacted intermediates (I3, I4) may be present if the final step does not go to completion.
-
Degradation Products: Oxyprothepin, like related phenothiazines, may be susceptible to oxidation, particularly at the sulfur atoms, forming sulfoxide or sulfone derivatives.[9] Forced degradation studies should be performed to identify these potential degradants.[10]
Comprehensive Characterization
A battery of analytical techniques is required to unambiguously confirm the identity, structure, and purity of the synthesized Oxyprothepin. The workflow ensures that the final compound meets the required quality standards.
Caption: Analytical workflow for Oxyprothepin characterization.
Spectroscopic Characterization Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[11] It is the most powerful tool for unambiguous structure confirmation.[12][13]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified Oxyprothepin in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14]
-
Analysis:
-
¹H NMR: Integrate peaks to determine proton ratios. Analyze chemical shifts (δ) and coupling patterns (J-coupling) to assign protons to their respective positions in the molecule. Aromatic protons are expected in the ~7.0-7.8 ppm region, aliphatic protons of the dibenzothiepin core and piperazine ring at ~2.5-4.0 ppm, and the S-CH₃ protons as a singlet around ~2.4 ppm.
-
¹³C NMR: Identify the number of unique carbon atoms. Chemical shifts will distinguish between aromatic, aliphatic, and thioether carbons.
-
2D NMR (e.g., COSY, HSQC): If needed, perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations for definitive assignments.[15]
-
3.1.2. Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and providing structural information through fragmentation patterns.[16]
Protocol:
-
Sample Preparation: Prepare a dilute solution of Oxyprothepin (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire data in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 401.6. Analyze the fragmentation pattern (MS/MS) to confirm the presence of key structural fragments, such as the piperazine side chain and the dibenzothiepin core.
3.1.3. Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17][18]
Protocol:
-
Sample Preparation: Place a small amount of the dry, solid Oxyprothepin directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.[19] Key expected peaks include a broad O-H stretch (~3300-3400 cm⁻¹) from the alcohol, C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and C-N and C-S stretches in the fingerprint region.[20][21]
Chromatographic Characterization Protocol
3.2.1. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture.[22] It is the standard method for determining the purity of active pharmaceutical ingredients (APIs).[23][24][25]
Protocol:
-
System: A standard HPLC system with a UV or Diode Array Detector (DAD) is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier improves peak shape for the basic amine moieties in Oxyprothepin. A gradient elution is recommended to ensure separation of the main peak from any less or more polar impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with DAD to find λmax).
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized Oxyprothepin in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample. The purity is calculated based on the area percent of the main Oxyprothepin peak relative to the total area of all peaks in the chromatogram. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[24]
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic H's: ~7.0-7.8 ppm; Aliphatic H's (ring & chain): ~2.5-4.0 ppm; S-CH₃: ~2.4 ppm (singlet); O-H: variable (broad singlet). |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic C's: ~120-150 ppm; Aliphatic C's: ~20-70 ppm; S-CH₃: ~15 ppm. |
| Mass Spec (ESI+) | Molecular Ion | [M+H]⁺ at m/z ≈ 401.6. |
| IR Spectroscopy | Key Bands (cm⁻¹) | ~3350 (O-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1590 (C=C stretch), ~1250 (C-N stretch). |
| HPLC | Purity | >99.0% (Area %). Retention time dependent on exact conditions. |
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of Oxyprothepin. The detailed protocols, rooted in an understanding of the underlying chemical principles, offer a reliable pathway for producing and validating this important antipsychotic agent. Adherence to this multi-modal analytical workflow, combining spectroscopic and chromatographic techniques, ensures the unambiguous identification, structural integrity, and high purity of the final compound, meeting the rigorous standards required in drug development and research.
References
- Grokipedia.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 147577, Oxyprothepine. [Link]
-
Wikipedia. Oxyprothepin decanoate. [Link]
- Patsnap Synapse.
-
Wikipedia. Fluphenazine. [Link]
-
Asian Publication Corporation. Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. [Link]
-
MDPI. Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. [Link]
-
PubMed. Oxyprothepin decanoat injections: experience with a long-term treatment of schizophrenic psychoses. [Link]
-
European Pharmaceutical Review. Green HPLC method enables antipsychotic determination. [Link]
-
ResearchGate. Related impurities in peptide medicines. [Link]
-
MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]
-
ACS Publications. Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes. [Link]
-
PubMed. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. [Link]
-
National Center for Biotechnology Information. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. [Link]
-
PubMed. Bioanalytical methods for the determination of antipsychotic drugs. [Link]
-
OUCI. Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. [Link]
-
PubMed. An infrared spectroscopic approach to characterise white powders, easily applicable in the context of drug checking, drug prevention and on-site analysis. [Link]
-
MDPI. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]
-
Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra. [Link]
-
RSC Publishing. Infrared spectra of protonated neurotransmitters: dopamine. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
National Center for Biotechnology Information. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. [Link]
-
International Journal of Novel Research and Development. A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method. [Link]
-
PubMed. Chemical and analytical characterization of related organic impurities in drugs. [Link]
-
International Journal of Basic & Pharmaceutical Sciences. method development, validation and forced degradation. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Oxyprothepine | C22H28N2OS2 | CID 147577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxyprothepin decanoat injections: experience with a long-term treatment of schizophrenic psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxypertine? [synapse.patsnap.com]
- 5. Fluphenazine - Wikipedia [en.wikipedia.org]
- 6. Oxyprothepin decanoate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. ijbpas.com [ijbpas.com]
- 11. jackwestin.com [jackwestin.com]
- 12. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products [mdpi.com]
- 13. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. An infrared spectroscopic approach to characterise white powders, easily applicable in the context of drug checking, drug prevention and on-site analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Infrared spectra of protonated neurotransmitters: dopamine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. ijnrd.org [ijnrd.org]
- 23. mdpi.com [mdpi.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Bioanalytical methods for the determination of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
